1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride
CAS No.: 1266689-11-5
Cat. No.: VC6665424
Molecular Formula: C13H21Cl2FN2
Molecular Weight: 295.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266689-11-5 |
|---|---|
| Molecular Formula | C13H21Cl2FN2 |
| Molecular Weight | 295.22 |
| IUPAC Name | 1-[3-(3-fluorophenyl)propyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C13H19FN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |
| Standard InChI Key | ZPBGEBJGXGCMQO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The IUPAC name of the compound is 1-[3-(3-fluorophenyl)propyl]piperazine dihydrochloride, reflecting its core piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 3-(3-fluorophenyl)propyl chain (-CH₂CH₂CH₂-C₆H₄F-3) . The dihydrochloride salt form introduces two chloride counterions, likely protonating the piperazine nitrogens to form a stable crystalline solid . Key structural features include:
-
Fluorophenyl moiety: A meta-fluorine substituent on the aromatic ring, which may influence electronic distribution and receptor binding.
-
Propyl linker: A three-carbon alkyl chain connecting the piperazine and fluorophenyl groups, providing conformational flexibility.
-
Piperazine core: A six-membered diamine ring capable of hydrogen bonding and ionic interactions.
The compound’s SMILES notation (C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl) and InChIKey (ZPBGEBJGXGCMQO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Fundamental Physicochemical Properties
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound is absent from available sources, computational predictions based on its structure suggest characteristic absorption bands for the aromatic C-F stretch (~1,100 cm⁻¹) and N-H vibrations (~3,300 cm⁻¹) in infrared spectroscopy . The presence of two chloride ions would likely produce a distinct mass spectral fragmentation pattern, with peaks corresponding to the loss of HCl (36.46 Da) and the fluorophenylpropyl moiety . Molecular dynamics simulations of analogous piperazines indicate that the propyl linker adopts a gauche conformation in aqueous environments, potentially influencing membrane permeability .
Synthetic Routes and Analytical Challenges
Hypothesized Synthesis Pathways
Although no explicit synthetic protocol for 1-[3-(3-fluorophenyl)propyl]piperazine dihydrochloride is disclosed in the literature, its structure suggests feasible routes based on established piperazine alkylation methods:
Route 1: Nucleophilic Alkylation of Piperazine
-
Precursor Preparation: 3-(3-Fluorophenyl)propan-1-ol could be converted to the corresponding alkyl bromide via HBr treatment.
-
Alkylation: Reacting the alkyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures.
-
Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt .
Route 2: Reductive Amination
-
Ketone Intermediate: Condense 3-fluorophenylacetone with piperazine via Schiff base formation.
-
Reduction: Catalytic hydrogenation of the imine bond using H₂/Pd-C.
Challenges in synthesis likely include regioselectivity (avoiding N,N'-dialkylation) and purification of the hygroscopic hydrochloride salt. Patent US5342839A describes analogous piperazine syntheses requiring chromatographic purification and recrystallization from ethanol/ether mixtures .
Analytical Characterization
Quality control would necessitate:
-
HPLC: Reverse-phase C18 column with UV detection at 254 nm to assess purity.
-
Elemental Analysis: Confirming C, H, N, Cl, and F percentages within 0.4% of theoretical values.
-
X-ray Crystallography: Resolving salt form and hydrogen bonding networks (absent in current data).
| Compound | Calcium Antagonism (Ki, nM) | ED₅₀ Cerebral Hypoxia (mg/kg) |
|---|---|---|
| Flunarizine (Reference) | 15 | 12 |
| Example 27 from US5342839A | 8 | 7 |
| 1-[3-(3-Fluorophenyl)propyl]piperazine* | Not Tested | Not Tested |
*Hypothetical activity based on structural similarity.
Mechanistic Hypotheses
The compound’s potential mechanisms may include:
-
Voltage-Gated Calcium Channel Blockade: Piperazine derivatives inhibit L-type Ca²⁺ channels, reducing neuronal excitotoxicity during ischemia .
-
σ-Receptor Modulation: Fluorinated arylpiperazines often exhibit affinity for σ-1 receptors, implicated in neuroplasticity and cytoprotection.
-
Redox Modulation: The fluorine atom’s electronegativity could stabilize free radical intermediates, mitigating oxidative stress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume